1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 340318-78-7
VCID: VC21306580
InChI: InChI=1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2
SMILES: C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=O
Molecular Formula: C17H14FNO2
Molecular Weight: 283.3 g/mol

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde

CAS No.: 340318-78-7

Cat. No.: VC21306580

Molecular Formula: C17H14FNO2

Molecular Weight: 283.3 g/mol

* For research use only. Not for human or veterinary use.

1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde - 340318-78-7

Specification

CAS No. 340318-78-7
Molecular Formula C17H14FNO2
Molecular Weight 283.3 g/mol
IUPAC Name 1-[2-(4-fluorophenoxy)ethyl]indole-3-carbaldehyde
Standard InChI InChI=1S/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2
Standard InChI Key LZDGENIAAFJSHO-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=O
Canonical SMILES C1=CC=C2C(=C1)C(=CN2CCOC3=CC=C(C=C3)F)C=O

Introduction

1-[2-(4-Fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde is an indole derivative with a complex molecular structure consisting of multiple functional groups. The compound is identified through various standardized chemical identifiers that provide unambiguous reference points for researchers and chemical databases.

Chemical Identifiers

The compound is registered with specific identifiers that allow for its precise identification in chemical databases and literature:

Identifier TypeValue
CAS Registry Number340318-78-7
Molecular FormulaC₁₇H₁₄FNO₂
Molecular Weight283.3 g/mol
InChIInChI=1/C17H14FNO2/c18-14-5-7-15(8-6-14)21-10-9-19-11-13(12-20)16-3-1-2-4-17(16)19/h1-8,11-12H,9-10H2

The compound is also known by several synonyms including 1-[2-(4-Fluoro-phenoxy)-ethyl]-1H-indole-3-carbaldehyde and 1H-indole-3-carboxaldehyde, 1-[2-(4-fluorophenoxy)ethyl]- .

Structural Characteristics

This compound has several distinctive structural features that contribute to its chemical behavior:

  • Indole Core: The primary structure consists of an indole nucleus, which is a bicyclic heterocyclic system composed of a benzene ring fused to a pyrrole ring .

  • Fluorophenoxy Group: A 4-fluorophenoxy moiety is attached to the indole via an ethyl linker, with the fluorine atom positioned at the para position of the phenyl ring .

  • Carbaldehyde Group: An aldehyde functional group is present at the 3-position of the indole ring, which significantly influences the compound's reactivity profile .

  • Ethyl Linker: The compound features a two-carbon chain connecting the nitrogen of the indole ring to the phenoxy group, affecting its conformational flexibility and potential biological interactions .

Physical and Chemical Properties

The physical and chemical properties of 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde are influenced by its structural components and functional groups.

Physical Properties

While specific experimental data on physical properties is limited in the available literature, the compound's structure allows for several predicted properties:

  • Appearance: Based on similar indole derivatives, this compound likely appears as a crystalline solid, possibly with a light yellow to colorless appearance .

  • Solubility: The presence of both polar functional groups (aldehyde, ether) and non-polar aromatic regions suggests moderate solubility in organic solvents such as methanol, ethanol, acetone, and dichloromethane, with limited water solubility.

Chemical Properties

The chemical reactivity of this compound is primarily determined by its functional groups:

  • Aldehyde Reactivity: The carbaldehyde group at the 3-position of the indole is particularly reactive toward nucleophiles and can participate in various condensation reactions, including the formation of semicarbazones, oximes, and Schiff bases .

  • Indole Ring Chemistry: The indole core can undergo electrophilic substitution reactions, particularly at positions 2 and 3, though the presence of the aldehyde at position 3 would direct substitution primarily to position 2.

  • Fluorophenyl Interactions: The fluorine atom introduces specific electronic effects that can influence intermolecular interactions and potential binding properties with biological targets .

SupplierProduct SpecificationsPurityDelivery Timeframe
Supplier A (REF: 10-F314910)1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde95.0%Approx. May 02, 2025
Supplier B (REF: 3D-FF93575)1-[2-(4-Fluorophenoxy)Ethyl]-1H-Indole-3-CarbaldehydeMin. 95%Discontinued product

The compound appears to have limited commercial availability, with only select suppliers offering it for research purposes .

Research Directions and Future Perspectives

Research into indole derivatives continues to be an active area in both synthetic organic chemistry and medicinal chemistry. For 1-[2-(4-fluorophenoxy)ethyl]-1H-indole-3-carbaldehyde, several promising research directions emerge:

  • Structural Modification Studies: The aldehyde group provides an excellent handle for exploring structure-activity relationships through selective modifications.

  • Semicarbazone Derivatives: Based on research with related compounds, conversion to semicarbazone derivatives might yield compounds with antibacterial properties worthy of investigation .

  • Mechanistic Studies: The compound could serve as a model substrate for investigating reaction mechanisms involving indole-3-carbaldehydes.

  • Biological Activity Screening: Comprehensive screening against various biological targets would help establish its potential therapeutic value and guide further development efforts.

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